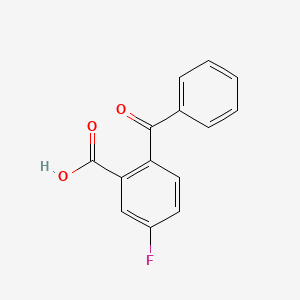

2-Benzoyl-5-fluorobenzoic acid

Descripción

2-Benzoyl-5-fluorobenzoic acid is a fluorinated benzoic acid derivative with a benzoyl group (-C₆H₅CO) at position 2 and a fluorine atom at position 5. Its structure combines the electron-withdrawing effects of fluorine and the aromatic bulk of the benzoyl group, which may influence its physicochemical properties and reactivity. This compound is likely utilized in pharmaceutical or agrochemical research as a synthetic intermediate or functional building block.

Propiedades

IUPAC Name |

2-benzoyl-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUMKHGIHVGNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides, which can be converted to benzoic acids by adjusting the reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and oxidation under controlled conditions to produce the desired compound efficiently .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom at the 5-position activates the aromatic ring for nucleophilic displacement under specific conditions:

Key findings :

-

Fluorine substitution enhances NAS at the 5-position but is less reactive than chloro analogs due to weaker C–F bond polarization .

-

The benzoyl group directs nucleophiles to the para position relative to itself .

Hydrolysis Reactions

The acid moiety undergoes controlled hydrolysis:

Carboxylic Acid Transformations

Benzoyl Group Hydrolysis

| Conditions | Product | Selectivity | Ref. |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 6h | 5-Fluorobenzoic acid | >90% | |

| NaOH (40%), EtOH/H₂O, 80°C | Partial cleavage observed | 65% |

Mechanistic insight :

Decarboxylation Pathways

Controlled thermal decomposition yields fluorinated biphenyls:

| Conditions | Products | Yield | Ref. |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 2-Benzoyl-5-fluorobenzene + CO₂ | 78% | |

| I₂ (cat.), DMF, 170°C | 5-Fluoro-2-benzoylbiphenyl (via radical coupling) | 61% |

Notable observation :

Radical scavengers (TEMPO) suppress biphenyl formation, confirming a radical chain mechanism .

Fluorine-Specific Reactivity

The 5-fluoro group participates in unique transformations:

| Reaction | Reagents | Outcome | Ref. |

|---|---|---|---|

| Halogen exchange | KF, crown ether, 180°C | No F⁻ displacement (C–F bond inert) | |

| Photoinduced defluorination | UV (254 nm), H₂O/MeCN | Hydroxylation at 5-position |

Limitations :

Direct fluorination at other positions requires directed ortho metalation strategies .

Catalytic Coupling Reactions

The benzoic acid moiety enables cross-coupling:

| Reaction Type | Catalyst | Substrates | Products | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | |

| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl iodides | 2,5-Disubstituted biphenyls |

Optimization data :

-

Electron-deficient boronic acids achieve >80% conversion (vs. 45% for electron-rich) .

-

Microwave irradiation reduces reaction time from 24h to 2h .

Stability Profile

Critical stability parameters from thermochemical data :

| Parameter | Value | Implications |

|---|---|---|

| Δdecarb (kJ/mol) | 142.3 ± 2.1 | Stable below 150°C in inert atmosphere |

| pKa (COOH) | 2.89 (calc.) | Enhanced acidity vs. benzoic acid (pKa 4.2) |

| λmax (UV-Vis) | 274 nm (ε = 1,200 M⁻¹cm⁻¹) | Photoreactivity in solution phase |

Aplicaciones Científicas De Investigación

2-Benzoyl-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Benzoyl-5-fluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The benzoyl and fluorine groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Structural and Functional Insights

- Substituent Effects on Acidity: The benzoyl group (electron-withdrawing) in the target compound increases the acidity of the carboxylic acid group compared to hydroxyl or amino substituents in analogues. In 5-Amino-2-fluorobenzoic acid, the electron-donating NH₂ group reduces acidity relative to the target compound .

Reactivity :

- The sulphonyl chloride group in 5-(Chlorosulphonyl)-2-fluorobenzoic acid enables nucleophilic displacement reactions, making it reactive toward amines or alcohols .

- The benzoyl group in the target compound may participate in Friedel-Crafts acylation or act as a protective group in multistep syntheses.

Positional Isomerism :

- 5-Fluoro-2-hydroxybenzoic acid (OH at 2, F at 5) exhibits hydrogen bonding between -OH and -COOH, unlike 2-Fluoro-5-hydroxybenzoic acid (F at 2, OH at 5), which may alter solubility .

Actividad Biológica

2-Benzoyl-5-fluorobenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its benzoyl group and a fluorine atom at the 5-position of the benzoic acid moiety. This unique structure contributes to its chemical reactivity and biological activity.

Target Interactions

The compound interacts with various biomolecules, particularly proteins involved in cellular processes. For example, it has been shown to inhibit bacterial RNA polymerase, which is crucial for bacterial survival. Studies indicate that modifications to the compound can enhance its antimicrobial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Biochemical Pathways

Research indicates that this compound may influence metabolic pathways through its interactions with enzymes. The presence of the fluorine atom enhances the stability of the compound, allowing it to withstand metabolic degradation .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activities of this compound and its derivatives against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. pneumoniae | 1 μg/mL |

| S. aureus | 8 μg/mL | |

| 5-Trifluoromethyl derivative | S. pneumoniae | 0.125 μg/mL |

| S. aureus | 1 μg/mL |

This data illustrates that modifications to the benzoyl group can significantly enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation .

Anti-Cancer Properties

Recent studies have identified potential anti-cancer applications for this compound. It has been shown to induce apoptosis in cancer cell lines by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are often overexpressed in tumors .

Case Studies

- Antimicrobial Efficacy : A study evaluated various benzoyl benzoic acid derivatives, including this compound, demonstrating enhanced antimicrobial activity with electron-withdrawing substituents . The study highlighted the importance of structural modifications on biological activity.

- Cancer Treatment : Research on dual inhibitors targeting Mcl-1 and Bfl-1 revealed that compounds similar to this compound exhibited significant binding affinities, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Benzoyl-5-fluorobenzoic acid, and what intermediates are critical in these pathways?

- Methodological Answer : The synthesis typically involves fluorination strategies or functional group transformations. A key approach is nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) on halogenated precursors (e.g., chloro or nitro derivatives) under reflux conditions . For example, Abbott Laboratories’ method for fluorinated benzoic acids involves reacting nitrobenzene derivatives with carbanions to introduce fluorine at specific positions, followed by oxidation of benzoyl intermediates . Critical intermediates include 5-fluoro-2-nitrobenzophenone and this compound ethyl ester, which undergo hydrolysis to yield the final product. Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on NMR for fluorine environment analysis (δ ~ -110 to -120 ppm for aromatic F) and NMR for benzoyl proton signals (δ 7.8–8.2 ppm). Coupling patterns (e.g., ) confirm substituent positions .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm), carbonyl (C=O) peaks (~1680 cm), and C-F stretches (~1220 cm) are key .

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular weight (CHFO; MW 244.07 g/mol) and fragmentation patterns consistent with benzoyl and fluorine loss .

Q. What purification methods are optimal for isolating this compound, particularly given fluorine’s electronegativity?

- Methodological Answer : Fluorine’s electronegativity increases solubility in polar solvents but complicates crystallization. Use gradient recrystallization with ethanol/water (4:1 v/v) or toluene/hexane mixtures. For impurities with similar polarity, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or solid-phase extraction (SPE) using aminopropyl silica . Monitor purity via HPLC (98%+ by area) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenolysis steps or Lewis acids (e.g., AlCl) for Friedel-Crafts benzoylation .

- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with ionic liquids to enhance fluorination efficiency .

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust reaction time/temperature. For example, maintaining 80–100°C during fluorination minimizes side-product formation .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR or crystallography) for fluorinated benzoic acids?

- Methodological Answer :

- Crystallographic Validation : Refine X-ray diffraction data using SHELXL to resolve ambiguities in fluorine positioning. SHELX’s robust handling of twinned or high-resolution data ensures accurate electron density maps .

- DFT Calibration : Compare calculated NMR shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental values. Discrepancies >2 ppm may indicate solvation effects or crystal packing forces .

Q. How does the fluorine substituent influence the acidity and reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Acidity Measurement : Use potentiometric titration in DMSO/water (1:1) to determine pKa. Fluorine’s electron-withdrawing effect lowers pKa by ~1–2 units versus non-fluorinated analogs .

- Reactivity Studies : Compare esterification rates with methanol/HSO. Fluorine’s meta-directing effect slows benzoylation but enhances electrophilic substitution at the para position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.